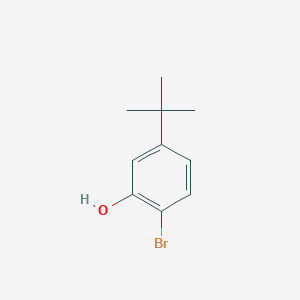

2-Bromo-5-(tert-butyl)phenol

Description

Contextual Significance of Halogenated Phenols in Organic Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms (such as bromine, chlorine, or iodine). These compounds serve as important intermediates and building blocks in a wide array of chemical syntheses. Their utility is prominent in the creation of pharmaceuticals and agrochemicals. researchgate.net Furthermore, they are used as antiseptics and disinfectants. researchgate.net

The reactivity of the phenol ring is altered by the presence of halogen substituents, which influences the outcomes of further chemical transformations. For instance, halogenated phenolic compounds can react with aldehydes to produce resinous condensation products, with the halogen atoms imparting properties such as fire retardancy to the resulting resins. bldpharm.com They are also precursors for producing phenoxyacetic acids, some of which exhibit herbicidal, insecticidal, and fungicidal properties. bldpharm.com The formation of halogenated phenols can also be a subject of environmental science, as they have been identified as byproducts in processes like the treatment of produced water with chlorine dioxide. molaid.com

Overview of tert-Butylphenol Derivatives in Contemporary Research

The introduction of a tert-butyl group to a phenol ring significantly impacts the molecule's steric and electronic properties, making tert-butylphenol derivatives a subject of extensive study. The bulky tert-butyl group provides considerable steric hindrance, which can influence the reactivity of the phenol at adjacent positions. chemsrc.com It also acts as an electron-donating group, which can enhance the electron density of the aromatic ring. chemsrc.com

This combination of properties makes tert-butylphenol derivatives highly effective as antioxidants and stabilizers, leading to their widespread use in various industrial applications, including plastics and oils. chemsrc.com Beyond industrial applications, these derivatives have attracted significant attention in medicinal chemistry and biomedical research. For example, compounds like 2,4-di-tert-butylphenol (B135424) have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. chemsrc.com Some tert-butylphenol derivatives have been investigated for their potential neuroprotective effects. chemsrc.com While many are synthesized, some tert-butylphenyl derivatives have been isolated from natural sources like bacteria and can exhibit notable antitumor and antibacterial activities.

Scope and Research Objectives for 2-Bromo-5-(tert-butyl)phenol Studies

Research involving this compound has primarily focused on its utility as a chemical intermediate for the synthesis of more complex molecules. Academic studies have utilized this compound as a starting material to explore new synthetic methodologies and to build molecular scaffolds of potential interest in materials science and medicinal chemistry.

A key research objective has been to use this compound as a precursor in metal-catalyzed cross-coupling reactions. For example, it has been employed in the palladium-catalyzed synthesis of substituted benzofurans, which are important heterocyclic motifs in many biologically active compounds. rsc.org The goal of such research is to develop efficient and versatile methods for constructing complex organic architectures.

Another area of study has been the investigation of its reactivity in various chemical transformations. Research has explored its behavior in reactions such as aminomethylation to understand how the specific substitution pattern of the ring affects its reactivity. One study noted that the aminomethylation of 2-bromo-5-tert-butylphenol did not proceed under the examined conditions, providing valuable insight into the steric and electronic limitations of the substrate.

The compound is also offered by chemical suppliers for research and development purposes, suggesting its role as a building block in the creation of novel compounds for pharmaceutical and functional material applications. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 20942-68-1 nih.gov |

| Molecular Formula | C₁₀H₁₃BrO nih.gov |

| Molecular Weight | 229.11 g/mol nih.gov |

| IUPAC Name | This compound chemsrc.com |

| Synonyms | 2-bromo-5-t-butylphenol, Phenol, 2-bromo-5-(1,1-dimethylethyl)- chemsrc.com |

| Appearance | Colorless oil rsc.org |

Detailed Research Findings

A notable application of this compound is in the field of synthetic organic chemistry. In one study, the compound was synthesized and used as a key starting material.

Synthesis of this compound: The compound was prepared by the bromination of 3-tert-butylphenol (B181075). To a solution of 3-tert-butylphenol (5 mmol) in dichloromethane (B109758) (CH₂Cl₂), bromine (5 mmol) dissolved in CH₂Cl₂ was added dropwise. The reaction was conducted under a nitrogen atmosphere. Following the completion of the addition, the reaction was quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). After extraction and purification by flash chromatography, this compound was obtained as a colorless oil with a 90% yield. rsc.org

Application in Benzofuran Synthesis: This synthesized this compound (referred to as reactant 1d in the study) was subsequently used in a palladium-catalyzed reaction with an alkyne to construct a substituted benzofuran. Specifically, it was reacted with phenylacetylene (B144264) in the presence of a palladium catalyst to yield 6-(tert-butyl)-2-phenylbenzofuran-3-carbaldehyde. rsc.org This transformation demonstrates the utility of this compound as a building block for creating complex heterocyclic systems. rsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYHPGHAMBDJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491367 | |

| Record name | 2-Bromo-5-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20942-68-1 | |

| Record name | 2-Bromo-5-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Tert Butyl Phenol and Its Precursors

Direct Halogenation Approaches to Brominated tert-Butylphenols

Direct bromination of phenolic substrates is a common strategy for introducing a bromine atom onto the aromatic ring. The regioselectivity of this reaction is highly dependent on the nature and position of the existing substituents on the phenol (B47542) ring.

Regioselective Bromination of 3-(tert-butyl)phenol

The direct bromination of 3-(tert-butyl)phenol is a straightforward approach to obtaining 2-bromo-5-(tert-butyl)phenol. In a typical procedure, a solution of bromine in an appropriate solvent is added dropwise to a solution of 3-(tert-butyl)phenol. rsc.org The reaction is often carried out under a nitrogen atmosphere to prevent unwanted side reactions. rsc.org Following the addition of bromine, the reaction is quenched, and the product is isolated through extraction and purified by chromatography. rsc.org One documented synthesis using dichloromethane (B109758) as the solvent afforded this compound in a 90% yield. rsc.org

Mechanistic Insights into Phenol Bromination (e.g., N-Bromosuccinimide mediated)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, including phenols. cdnsciencepub.comresearchgate.net The reaction mechanism is believed to proceed through an electrophilic aromatic substitution pathway. rsc.org For electron-rich aromatic compounds like phenols, the use of NBS can offer high yields and, in some cases, improved regioselectivity compared to molecular bromine. wikipedia.org

The bromination of phenols with NBS is thought to involve the formation of a 2-bromocyclohexadienone-type intermediate. This intermediate can then enolize, either thermally or photolytically, to yield the corresponding 2-bromophenol (B46759). cdnsciencepub.comresearchgate.net The rate of this process can be influenced by the structure of the parent phenol and the presence of acid catalysts. cdnsciencepub.comresearchgate.net Traces of acid can accelerate both the formation and the decomposition of the dienone intermediate. cdnsciencepub.comresearchgate.net

The reaction kinetics of phenol bromination with NBS have been studied in various solvent systems. In acetic acid-sodium acetate (B1210297) and aqueous acetic acid-sodium acetate systems, the reaction order with respect to NBS is unity, while the order with respect to the phenol substrate can vary depending on its structure. For instance, phenol itself exhibits unit dependence, whereas phenols with electron-withdrawing groups show fractional dependence. The reaction is considered to be of a dipole-dipole type, and the rate increases with increasing sodium acetate concentration.

Solid-state bromination of phenols using NBS has also been investigated, yielding exclusively the nuclear brominated products. rsc.org The reactivity in the solid state is dependent on the reaction time, temperature, and the nature of the substituents on the phenol. rsc.org

Alternative Synthetic Routes to Substituted Phenols Bearing Bromine and tert-Butyl Moieties

Besides direct bromination, other synthetic strategies can be employed to prepare brominated tert-butylphenols. For instance, 2-bromo-4-tert-butylphenol (B1265803) can be synthesized by the dropwise addition of a bromine solution in chloroform (B151607) to a solution of 4-tert-butyl-phenol in a mixture of chloroform and carbon tetrachloride at low temperatures. This method has been reported to yield the product quantitatively. Another approach involves the use of a hydrogen peroxide-hydrobromic acid system in water, which has been shown to be a regioselective and quantitative method for the bromination of 4-tert-butylphenol (B1678320). researchgate.net In comparison, using NBS under the same conditions resulted in a mixture of mono- and di-brominated products. researchgate.net

The synthesis of 2-bromo-6-tert-butylphenol (B1590296) can be achieved through the bromination of 2-tert-butylphenol (B146161) with NBS in dichloromethane. The use of diisopropylamine (B44863) as a base can facilitate the reaction and improve selectivity.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency and yield of the synthesis of brominated tert-butylphenols are significantly influenced by various reaction parameters.

Impact of Solvents and Reagents on Synthetic Efficiency

The choice of solvent and brominating agent plays a crucial role in the outcome of the reaction. For the bromination of phenols with NBS, solvents like dimethylformamide (DMF) can lead to high levels of para-selectivity. wikipedia.org In the synthesis of 2-bromo-4-tert-butylphenol, using ACS-grade methanol (B129727) as a solvent with NBS and a catalytic amount of para-toluenesulfonic acid has been shown to provide high yields (>86%) on a gram scale with excellent selectivity for the ortho-brominated product. mdpi.com

The use of different brominating systems can also dramatically affect the regioselectivity. For example, the H2O2-HBr system in water provides a highly regioselective route to 2-bromo-4-tert-butylphenol, outperforming NBS in terms of selectivity. researchgate.net

Considerations for Medium-Scale Laboratory Preparations

For medium-scale laboratory preparations, careful control of reaction conditions is essential to ensure both high yield and purity of the final product. In the synthesis of 4-bromo-2,6-di-tert-butylphenol, a detailed procedure from Organic Syntheses highlights the importance of maintaining a low temperature (0°C) during the addition of bromine to a solution of 2,6-di-tert-butylphenol (B90309) in dichloromethane. orgsyn.org The reaction is carried out under an argon atmosphere, and the workup involves quenching with aqueous sodium sulfite (B76179) to remove excess bromine. orgsyn.org Recrystallization from ethanol-water is then used to purify the product, yielding 76% of pure 4-bromo-2,6-di-tert-butylphenol. orgsyn.org

The following table summarizes the reaction conditions for the synthesis of various brominated tert-butylphenols:

| Starting Material | Brominating Agent | Solvent(s) | Catalyst/Additive | Product | Yield | Reference |

| 3-(tert-butyl)phenol | Bromine | Dichloromethane | - | This compound | 90% | rsc.org |

| 4-tert-butyl-phenol | Bromine | Chloroform/Carbon tetrachloride | - | 2-Bromo-4-tert-butylphenol | Quantitative | |

| 4-tert-butylphenol | H2O2/HBr | Water | - | 2-Bromo-4-tert-butylphenol | Quantitative | researchgate.net |

| 4-tert-butylphenol | NBS | Methanol | para-Toluenesulfonic acid | 2-Bromo-4-tert-butylphenol | 90% | mdpi.com |

| 2-tert-butylphenol | NBS | Dichloromethane | Diisopropylamine | 2-Bromo-6-tert-butylphenol | - | |

| 2,6-di-tert-butylphenol | Bromine | Dichloromethane | - | 4-Bromo-2,6-di-tert-butylphenol | 76% | orgsyn.org |

Synthesis of this compound Derivatives and Related Compounds

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules. Its bromine atom and phenolic hydroxyl group offer reactive sites for various chemical transformations, enabling the introduction of new functional groups and the construction of elaborate molecular architectures. The strategic positioning of the bulky tert-butyl group can also influence the regioselectivity of these reactions.

Accessing Organoselenium Compounds via this compound Intermediates

The synthesis of organoselenium compounds from bromophenolic precursors is a significant strategy for creating molecules with potential antioxidant properties. Selenium, an essential trace element, is a component of selenoenzymes like glutathione (B108866) peroxidase, and synthetic organoselenium compounds are explored for their ability to mimic these biological functions. mdpi.com The bromo-phenol moiety is a key intermediate for introducing selenium into an aromatic ring.

A general and effective method for this transformation involves a lithium-halogen exchange followed by quenching with an electrophilic selenium source. Research into the synthesis of related antioxidant molecules, such as ortho-(alkyltelluro)phenols, demonstrates a parallel methodology that is applicable to selenium. In this process, a bromophenol is treated with multiple equivalents of an organolithium reagent, such as tert-butyllithium (B1211817), to generate a highly reactive polyanionic intermediate. This intermediate then readily reacts with dialkyl diselenides to yield the desired ortho-(alkylseleno)phenol. nih.gov

This synthetic approach can be applied to this compound to generate a variety of organoselenium derivatives. The reaction proceeds via the in-situ formation of a trianion, which is subsequently selenated. nih.gov

Table 1: Generalized Reaction for Selenation of a Bromophenol Intermediate

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | 2-Bromophenol precursor, tert-butyllithium (3 equiv.), Anhydrous solvent (e.g., THF), Inert atmosphere | Polyanionic Intermediate | Deprotonation of the phenol and lithium-halogen exchange to create a reactive nucleophilic site. |

| 2 | Dialkyl diselenide (R-Se-Se-R) | ortho-(Alkylseleno)phenol derivative | Introduction of the selenium-containing functional group at the position formerly occupied by bromine. |

This methodology highlights how the this compound structure is a key building block for accessing more complex organoselenium compounds, which are of significant interest in medicinal chemistry. mdpi.com

Functionalization Strategies from this compound

The strategic functionalization of this compound allows for its development into a wide range of derivatives. The bromine atom is a particularly versatile handle for chemical modification, primarily through reactions that replace it with other functional groups.

One of the primary functionalization strategies involves metal-halogen exchange to create a potent nucleophile, which can then be reacted with various electrophiles. As detailed in the synthesis of related organotellurium compounds, treating a 2-bromophenol with tert-butyllithium generates a dianion (or trianion if the phenol is also deprotonated) that is highly reactive. nih.gov This intermediate can react with electrophiles beyond dialkyl diselenides or ditellurides, opening pathways to introduce carbon, silicon, or other heteroatom-based groups.

Table 2: Functionalization via Lithiation-Electrophile Quench

| Reactant | Reagent 1 | Intermediate | Reagent 2 (Electrophile) | Potential Product Class |

| This compound | tert-Butyllithium | 2-Lithio-5-(tert-butyl)phenoxide | Dialkyl Diselenide | Organoselenium Compound |

| This compound | tert-Butyllithium | 2-Lithio-5-(tert-butyl)phenoxide | Carbon Dioxide (CO₂) | Salicylic Acid Derivative |

| This compound | tert-Butyllithium | 2-Lithio-5-(tert-butyl)phenoxide | Aldehyde/Ketone | Benzyl Alcohol Derivative |

| This compound | tert-Butyllithium | 2-Lithio-5-(tert-butyl)phenoxide | Alkyl Halide | Alkylated Phenol |

This lithiation strategy underscores the utility of the bromine atom as a site for creating new carbon-carbon or carbon-heteroatom bonds, transforming the simple starting phenol into a more complex and functionalized derivative.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Tert Butyl Phenol

Electrophilic Aromatic Substitution Reactions on 2-Bromo-5-(tert-butyl)phenol

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the directing effects of its substituents: the hydroxyl (-OH), bromo (-Br), and tert-butyl (-C(CH₃)₃) groups. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the tert-butyl group is a moderately activating, ortho-, para-director. cymitquimica.com The bromine atom is a deactivating, yet ortho-, para-directing substituent. masterorganicchemistry.com The interplay of these electronic and steric influences dictates the regioselectivity of incoming electrophiles.

The bulky tert-butyl group introduces significant steric hindrance, which can impede reactions at adjacent positions. nih.govresearchgate.net This steric hindrance often directs electrophilic attack to the less hindered positions on the aromatic ring. nih.gov For instance, in the nitration of similarly substituted phenols, the bulky tert-butyl group can hinder attack at the ortho-positions, leading to a higher proportion of the para-substituted product. msu.edu

Further bromination of bromophenol derivatives is an example of an electrophilic aromatic substitution reaction. Due to the directing effects of the hydroxyl and tert-butyl groups, further bromination of a related compound, 2-bromo-6-tert-butylphenol (B1590296), occurs at the 4-position. The steric bulk of the tert-butyl group blocks the 3- and 5-positions, favoring bromination at the less hindered 4-position. Azo coupling reactions also exemplify electrophilic aromatic substitution. The coupling of a diazonium salt with 2-bromo-4-tert-butylphenol (B1265803) occurs at the ortho-position relative to the hydroxyl group, directed by the hydroxyl and tert-butyl groups.

Nucleophilic Aromatic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of this compound can be displaced through nucleophilic aromatic substitution (NAS) reactions, although such reactions on aryl halides are generally less facile than on alkyl halides. msu.edu The electron-withdrawing nature of the bromine atom and the activating effect of the hydroxyl group influence the potential for these reactions.

In related bromophenol compounds, the bromine atom can undergo nucleophilic substitution under specific conditions. For example, 2-bromo-6-tert-butylphenol can be converted to 2-hydroxy-6-tert-butylphenol using aqueous sodium hydroxide (B78521) at high temperatures. Similarly, reaction with ammonia (B1221849) in the presence of a copper catalyst at elevated temperatures can yield the corresponding amino-phenol. The bromine atom in 2-bromo-4-tert-butyl-5-nitrophenyl methyl carbonate can be substituted by nucleophiles like amines or thiols. smolecule.com

These reactions often require forcing conditions, such as high temperatures or the use of a catalyst, to proceed. The presence of the tert-butyl group can also sterically hinder the approach of nucleophiles to the reaction center.

Oxidation Mechanisms and Radical Chemistry of this compound Analogues

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of phenoxy radicals and subsequently, quinone-like structures. The presence of bulky substituents, such as the tert-butyl group, can stabilize the resulting phenoxy radical. nih.gov

The oxidation of sterically hindered phenols, like 2,4,6-tri-tert-butylphenol, has been extensively studied. This compound is readily oxidized to form a stable, deep-blue 2,4,6-tri-tert-butylphenoxy radical. wikipedia.org This stability is attributed to the steric shielding provided by the tert-butyl groups, which protects the radical from further reactions. nih.govresearchgate.net The oxidation can be achieved using various oxidizing agents, including potassium ferricyanide (B76249) or tert-butyl hydroperoxide (TBHP) in the presence of an iron catalyst. wikipedia.orgrsc.orgrsc.org The phenoxy radical can then participate in further reactions, such as coupling with other radicals or molecules. wikipedia.org

Hydrogen Atom Transfer Pathways in Phenolic Systems

Hydrogen atom transfer (HAT) is a fundamental mechanism by which phenolic antioxidants inhibit oxidation. rsc.org The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing oxidative damage. nih.gov The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE) of the phenol (B47542). rsc.org

The rate of hydrogen atom abstraction from phenols can be influenced by the solvent. In alcoholic solvents, the rate constants for HAT from phenols to radicals like 2,2-diphenyl-1-picrylhydrazyl (dpph•) are significantly enhanced. This is attributed to the partial ionization of the phenol, followed by a rapid electron transfer from the phenoxide anion to the radical. nih.gov The reactivity of phenols in HAT can also be regulated by the introduction of various substituents that affect the rate of the initial hydrogen atom transfer. mdpi.com

Influence of Steric Hindrance from the tert-Butyl Group on Reaction Kinetics and Selectivity

The bulky tert-butyl group exerts a significant steric effect, known as the "tert-butyl effect," which can dramatically influence the kinetics and selectivity of reactions. researchgate.net This steric hindrance can slow down or even inhibit reactions that require the close approach of a reagent to the aromatic ring or adjacent functional groups. nih.govresearchgate.net

In electrophilic aromatic substitution reactions, the tert-butyl group can direct incoming electrophiles to less hindered positions. For example, in the nitration of tert-butylbenzene, the bulky group hinders attack at the ortho positions, resulting in a higher yield of the para product. msu.edu Similarly, the steric hindrance from two ortho tert-butyl groups in phenols can significantly reduce the rate of reaction with radicals. cdnsciencepub.com This steric shielding also contributes to the stability of phenoxy radicals by preventing their rapid decomposition. nih.gov

The steric hindrance of the tert-butyl group also affects the acidity of phenols. The introduction of two tert-butyl groups at the ortho positions of a phenol leads to a significant increase in its pKa value, indicating a decrease in acidity. This is attributed to the steric inhibition of solvation of the phenoxide anion. rsc.org

Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides for this compound

Aryl bromides are valuable substrates for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to functionalize aryl halides. eie.gr

For instance, 2-bromo-5-(4-tert-butylphenyl)-3,6-dimethylpyrazine has been used in a Suzuki coupling reaction with 2,5-dimethoxy-1,4-benzene diboronic acid, catalyzed by a palladium complex, to synthesize a linear pentaarylene system. rsc.org Similarly, the Suzuki coupling of bromopyrazines with various boronic acids in the presence of a palladium catalyst has been reported to give the corresponding arylpyrazines in good yields. rsc.org

The bromine atom in 2-bromo-4-tert-butylphenol can also participate in cross-coupling reactions. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, can be used to form biaryl structures from this compound. The steric hindrance from the tert-butyl group can influence the reactivity and selectivity of these coupling reactions.

Rearrangement and Cyclization Reactions of this compound and Its Derivatives

Phenols and their derivatives can undergo various rearrangement and cyclization reactions to form more complex structures. nih.govresearchgate.net Hypervalent iodine reagents are often used to mediate the oxidative cyclization of phenols and their ethers. nih.gov These reactions typically involve the activation of the aromatic ring by the iodine reagent, followed by an intramolecular nucleophilic attack by a side-chain functional group. nih.govpharm.or.jp

For example, the hypervalent iodine(III)-induced intramolecular cyclization of substituted phenol ethers bearing an alkyl azido (B1232118) side-chain can lead to the formation of quinone imine ketals. pharm.or.jp The reaction is believed to proceed through the formation of a cation radical on the electron-rich aromatic ring, followed by nucleophilic attack of the azido group. pharm.or.jp

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Tert Butyl Phenol and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ⁷⁷Se)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-bromo-5-(tert-butyl)phenol. ¹H and ¹³C NMR spectra provide unambiguous evidence for the arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons typically appear as distinct multiplets in the downfield region, a consequence of the deshielding effect of the aromatic ring. The tert-butyl group gives rise to a characteristic sharp singlet in the upfield region, integrating to nine protons. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. For instance, in a related compound, 2-bromo-4,6-di-tert-butylphenol, the tert-butyl protons appear as a singlet at δ 1.35 ppm, the hydroxyl proton at δ 5.20 ppm, and an aromatic proton as a doublet at δ 7.12 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the tert-butyl group resonate at a characteristic upfield chemical shift. The aromatic carbons exhibit a range of chemical shifts influenced by the bromine, hydroxyl, and tert-butyl substituents. The carbon bearing the bromine atom (C-Br) is typically found in the range of δ 115–125 ppm. For example, in 2-bromo-4,6-di-tert-butylphenol, the tert-butyl carbons are observed at δ 29.7 ppm, the C-Br at δ 121.4 ppm, and the carbon attached to the oxygen (C-O) at δ 153.2 ppm.

While less common for this specific compound, ⁷⁷Se NMR could be employed in the study of its selenium-containing adducts, providing direct information about the selenium environment.

Table 1: Representative ¹H NMR Spectral Data for Substituted Bromophenols

| Compound | Solvent | Aromatic Protons (δ, ppm) | tert-Butyl Protons (δ, ppm) | OH Proton (δ, ppm) |

| This compound | CDCl₃ | 7.35 (d, J = 8.5 Hz), 7.06 (d, J = 2.3 Hz), 6.83 (dd, J = 8.5, 2.3 Hz) rsc.org | 1.29 (s) | 5.4 (s) |

| 2-Bromo-4,6-di-tert-butylphenol | CDCl₃ | 7.12 (d) | 1.35 (s) | 5.20 (s) |

| 2-Bromo-6-tert-butylphenol (B1590296) | CDCl₃ | 6.8–7.2 (m) | 1.3 (s) | Not specified |

Table 2: Representative ¹³C NMR Spectral Data for Substituted Bromophenols

| Compound | Solvent | C-Aromatic (δ, ppm) | C-tert-Butyl (δ, ppm) | C-Br (δ, ppm) | C-O (δ, ppm) |

| This compound | CDCl₃ | Not specified | Not specified | Not specified | Not specified |

| 2-Bromo-4,6-di-tert-butylphenol | CDCl₃ | Not specified | 29.7 | 121.4 | 153.2 |

| 2-Bromo-6-tert-butylphenol | CDCl₃ | Not specified | 30–35 | 115–125 | Not specified |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₃BrO). nih.gov For instance, the calculated exact mass of this compound is 228.01500 Da. chemsrc.com

Fragmentation analysis in MS provides valuable structural information. The fragmentation patterns of substituted phenols are well-studied. Common fragmentation pathways for this compound would likely involve the loss of a methyl group (CH₃) from the tert-butyl substituent, followed by further fragmentation of the aromatic ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FTIR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds.

A prominent feature in the FTIR spectrum of a phenolic compound is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. In a related compound, 2-bromo-6-tert-butylphenol, a broad peak at ~3400 cm⁻¹ confirms the phenolic -OH stretch. The C-O stretching vibration of the phenol (B47542) group is usually observed in the 1260-1180 cm⁻¹ region.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 600 cm⁻¹.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. Phenols and their derivatives typically exhibit two main absorption bands in the UV region, arising from π→π* transitions of the benzene (B151609) ring. bioone.org

The primary band (¹La) is usually observed at shorter wavelengths (around 210 nm for phenol), while the secondary band (¹Lb), which is derived from a symmetry-forbidden transition in benzene, appears at longer wavelengths (around 270 nm for phenol) with a lower intensity. bioone.org The positions and intensities of these bands are influenced by the substituents on the aromatic ring. bioone.orgnih.gov Both electron-donating groups (like -OH and -tert-butyl) and electron-withdrawing groups (like -Br) can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). researchgate.net

For substituted phenols, the absorption spectra can be complex, and computational studies are often employed to interpret the experimental data. bioone.orgnih.gov The UV-Vis spectrum of this compound would be expected to show these characteristic phenolic absorption bands, with their precise wavelengths influenced by the combined electronic effects of the bromo and tert-butyl substituents.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS.

Electrochemical Characterization (e.g., Cyclic Voltammetry) of Phenolic Systems

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. The oxidation of phenols is a key process in many of their applications, including as antioxidants.

The electrochemical oxidation of phenols typically involves the transfer of an electron and a proton from the hydroxyl group to form a phenoxyl radical. uc.pt This process is often irreversible and its potential is pH-dependent. uc.ptscispace.com The substituents on the aromatic ring significantly influence the oxidation potential. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

Studies on para-substituted phenols have shown that the oxidation potential varies with the nature of the substituent. uc.pt The electrochemical behavior of this compound would be influenced by the interplay of the electron-donating tert-butyl group and the electron-withdrawing bromine atom. The primary oxidation product is expected to be a phenoxyl radical. bme.hu The subsequent reactions of this radical, such as dimerization or polymerization, can also be studied using cyclic voltammetry. bme.hu In non-aqueous solvents, the electrooxidation of phenols can lead to electrode fouling due to the formation of polymeric films, a process that can be influenced by the presence of other substituted phenols. bme.hu

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Tert Butyl Phenol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the equilibrium geometry of molecules. For substituted phenols, DFT calculations, often using hybrid functionals like B3LYP, can accurately determine bond lengths, bond angles, and dihedral angles. researchgate.netacs.org

In the case of 2-bromo-5-(tert-butyl)phenol, DFT would be employed to optimize the molecule's three-dimensional structure. This process minimizes the total energy of the molecule to find its most stable conformation. Key structural parameters that would be determined include the C-Br, C-O, O-H, and various C-C bond lengths, as well as the bond angles within the benzene (B151609) ring and involving the substituents. The orientation of the tert-butyl group and the hydroxyl group relative to the bromine atom and the aromatic ring would also be defined.

While specific DFT studies for this compound are not prevalent in the surveyed literature, extensive research on similar molecules, such as other brominated or tert-butyl substituted phenols, demonstrates the reliability of this method. researchgate.netresearchgate.net For instance, in studies of other substituted phenols, DFT calculations have been shown to reproduce experimental structures with high accuracy. acs.org The steric hindrance introduced by the bulky tert-butyl group and the electronic effects of the bromine atom and hydroxyl group are expected to influence the planarity of the phenol (B47542) ring and the rotational barriers of the substituents.

Table 1: Predicted Structural Parameters for a Phenol Derivative from a DFT Study. (Note: This is an example table based on typical DFT results for analogous compounds, not specific data for this compound.)

| Parameter | Calculated Value (B3LYP/6-31G**) |

|---|---|

| C-Br Bond Length (Å) | ~1.90 |

| C-O Bond Length (Å) | ~1.36 |

| O-H Bond Length (Å) | ~0.97 |

| C-C-Br Bond Angle (°) | ~120.5 |

| C-C-O Bond Angle (°) | ~118.9 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-visible absorption spectra of molecules. sciencepublishinggroup.comnih.gov This technique can provide insights into the nature of electronic transitions, such as n → π* or π → π* transitions.

For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The results of TD-DFT calculations are often compared with experimental spectra to validate the computational method. acs.orgresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results, with long-range corrected functionals like CAM-B3LYP often providing better predictions for charge-transfer excitations. researchgate.net

Studies on structurally related compounds, such as other substituted phenols and aromatic systems, have shown that TD-DFT can successfully predict their electronic absorption spectra. sciencepublishinggroup.comresearchgate.net These studies often involve analyzing the molecular orbitals (MOs) involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to have significant contributions from the phenol ring and the oxygen lone pairs, while the LUMO would likely be a π* orbital of the aromatic system.

Table 2: Example of Predicted Electronic Transitions from a TD-DFT Calculation. (Note: This table presents hypothetical data for this compound based on typical TD-DFT results for similar molecules.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280 | 0.05 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~230 | 0.12 | HOMO-1 → LUMO (π → π) |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The substituents on the phenol ring in this compound allow for the possibility of intramolecular interactions that can influence its conformation and reactivity. Specifically, an intramolecular hydrogen bond could form between the hydroxyl group (-OH) as a donor and the adjacent bromine atom (-Br) as a weak acceptor.

Computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and characterize such weak interactions. These analyses can quantify the strength of the hydrogen bond by calculating the interaction energy between the donor and acceptor orbitals. While the bromine atom is not a strong hydrogen bond acceptor, the proximity enforced by the ortho-substitution makes this interaction possible. The presence of such a bond would lead to a more planar arrangement of the O-H group with respect to the ring, which can affect the molecule's physical and chemical properties. acs.org

Furthermore, the bromine atom itself can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with a nucleophile. While this is more common in intermolecular interactions within a crystal lattice or with a binding partner, computational analysis of the molecular electrostatic potential (MEP) surface can reveal the potential for such interactions. The MEP map would show a region of positive electrostatic potential on the outermost portion of the bromine atom, indicating its ability to act as a halogen bond donor.

Reaction Mechanism Elucidation through Computational Modeling and Transition State Search

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including those involving the synthesis or transformation of this compound. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For example, the regioselectivity of the bromination of 3-tert-butylphenol (B181075) to form this compound could be studied computationally. The phenolic hydroxyl group is an activating, ortho-para directing group. The bulky tert-butyl group at the meta position (relative to the hydroxyl group) provides significant steric hindrance. Computational modeling could compare the activation energies for bromination at the different possible positions on the ring (ortho and para to the hydroxyl group). The calculation would likely confirm that substitution at the C2 position (ortho to the hydroxyl and meta to the tert-butyl) is kinetically favored over substitution at the C6 position (ortho to both groups, thus highly sterically hindered) or the C4 position (para to the hydroxyl but ortho to the tert-butyl).

The search for a transition state involves finding a first-order saddle point on the potential energy surface, which corresponds to the maximum energy barrier along the reaction coordinate. The geometry and vibrational frequencies of the transition state provide detailed insight into the bond-forming and bond-breaking processes that occur during the reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. jst.go.jp While no specific QSAR models for derivatives of this compound were found in the searched literature, the general methodology can be described.

Phenolic compounds, including brominated phenols, are known to exhibit a range of biological activities, such as antimicrobial and antioxidant effects. vulcanchem.com A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a series of related molecules with variations in their substituents. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific substituent parameters.

Hydrophobicity: The partition coefficient (logP).

These descriptors would then be statistically correlated with an experimentally measured activity (e.g., the minimum inhibitory concentration against a bacterial strain) to build a mathematical model. jst.go.jp The resulting QSAR equation could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. For example, a QSAR model might reveal that increasing hydrophobicity while maintaining a specific electronic feature is key to enhancing antimicrobial activity. jst.go.jpnih.gov

Applications of 2 Bromo 5 Tert Butyl Phenol in Chemical Synthesis and Functional Materials

Role as a Precursor in Pharmaceutical Intermediate Synthesis

Substituted phenols are fundamental scaffolds in medicinal chemistry. The specific substitution pattern of 2-Bromo-5-(tert-butyl)phenol makes it and its analogues precursors for complex molecules with significant biological activity.

While direct synthesis of Ivacaftor (VX-770) often starts from 2,4-di-tert-butylphenol (B135424), the synthesis of related structures and probes highlights the importance of brominated phenolic intermediates. nih.govresearchgate.net For instance, the synthesis of a photoaffinity labelling probe based on the structure of Ivacaftor begins with 2-bromo-4-(tert-butyl)-5-nitrophenol, an isomer of the title compound. sfu.ca This demonstrates the utility of bromo-tert-butylated phenols in creating tools to study the mechanism of action of drugs like Ivacaftor. sfu.ca The core structure of Ivacaftor is an N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. nih.govresearchgate.net The synthesis of the crucial 5-amino-2,4-di-tert-butylphenol (B1521839) intermediate often involves the nitration of 2,4-di-tert-butylphenol. nih.gov The principles of electrophilic aromatic substitution, central to these synthetic steps, are directly applicable to this compound, positioning it as a valuable starting material for analogous structures.

Development of Advanced Organic Materials from this compound Scaffolds

The development of advanced organic materials often relies on building blocks that can be functionalized to tune their electronic and physical properties. While specific research on this compound in this area is not widely documented, its structural motifs are found in precursors to such materials. The brominated site allows for the introduction of various functional groups through cross-coupling reactions, which is a key strategy in synthesizing conjugated molecules for applications in organic electronics. The sterically hindered phenol (B47542) can be converted into other functional groups or used to create stable radical species, a property of interest in the design of molecular magnets and redox-active materials.

Antioxidant Properties and Applications of Hindered Phenol Analogues

Sterically hindered phenols are a well-established class of antioxidants used to prevent the oxidative degradation of various materials, including plastics, elastomers, and foods. vurup.sknih.gov The antioxidant activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thus terminating the oxidative chain reaction. mdpi.com

The presence of bulky alkyl groups, such as a tert-butyl group, in the ortho position to the hydroxyl group is a defining feature of hindered phenol antioxidants. nih.gov This steric hindrance plays a crucial role in stabilizing the resulting phenoxyl radical, preventing it from initiating new oxidation chains. nih.govmdpi.com The tert-butyl group, being electron-donating, further enhances the stability of this radical. nih.gov Compounds like this compound fit this structural paradigm, suggesting their potential as effective antioxidants.

The primary mechanism by which hindered phenolic antioxidants operate is through radical trapping, specifically targeting peroxy radicals (ROO•). vurup.skresearchgate.net This process involves the transfer of the hydrogen atom from the phenolic hydroxyl group to the peroxy radical, a mechanism known as hydrogen atom transfer (HAT).

Antioxidant Mechanism of Hindered Phenols

| Step | Description | Chemical Representation |

| Initiation | Formation of a free radical (R•) from a polymer or organic substrate (RH). | RH → R• |

| Propagation | The free radical reacts with oxygen to form a peroxy radical (ROO•). | R• + O₂ → ROO• |

| Chain Reaction | The peroxy radical abstracts a hydrogen from another substrate molecule, creating a hydroperoxide and a new free radical. | ROO• + RH → ROOH + R• |

| Inhibition (HAT) | A hindered phenol (ArOH) donates its hydrogen atom to the peroxy radical, terminating the chain. | ROO• + ArOH → ROOH + ArO• |

| Radical Stabilization | The resulting phenoxyl radical (ArO•) is stabilized by resonance and steric hindrance from the tert-butyl groups, making it relatively unreactive. | ArO• → Stable, non-propagating species |

The stability of the phenoxyl radical is key to the effectiveness of the antioxidant. The bulky tert-butyl groups prevent the radical from easily reacting with other molecules, and the electron-donating nature of these groups helps to delocalize the unpaired electron, further stabilizing the radical. vurup.skresearchgate.net

Polymer Chemistry Applications Utilizing Brominated Phenol Monomers

Brominated phenols are valuable monomers in polymer chemistry. The bromine atom can participate in various polymerization reactions, such as oxidative coupling or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), to form high-performance polymers. For example, the polymerization of brominated phenols can yield poly(phenylene oxide)s (PPOs), which are engineering thermoplastics with high thermal stability and excellent dielectric properties.

Research has shown that related compounds, such as 4-bromo-2,6-di-tert-butylphenol, can act as terminating comonomers in the polymerization of other brominated phenols. chemchart.com This indicates that the bromo-tert-butylphenol structure can be used to control polymer molecular weight and architecture. The presence of the tert-butyl group can also enhance the solubility and processability of the resulting polymers.

Catalytic Applications of Metal Complexes Derived from Phenolic Ligands

The phenolic scaffold of this compound can be readily modified to create ligands for transition metal catalysis. The hydroxyl group can be deprotonated to form a phenoxide, which is an excellent coordinating group for a wide range of metal ions. The rest of the ring can be functionalized to create multidentate ligands.

For instance, Schiff base ligands can be synthesized from substituted phenols, and their metal complexes have shown catalytic activity in various reactions, including oxidation and C-C coupling. researchgate.net Ruthenium(II) complexes with Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde have been investigated as catalysts for the transfer hydrogenation of ketones. researchgate.net Furthermore, cyclopentadienyl (B1206354) phenolate (B1203915) ligands, synthesized from brominated phenols, have been used to create Group IV metal complexes that are highly active polymerization catalysts. eiu.edu The bromo-functionality on the phenolic ring offers a convenient point for further modification of the ligand structure, allowing for the fine-tuning of the catalytic properties of the corresponding metal complexes.

Environmental Fate and Biotransformation Pathways of 2 Bromo 5 Tert Butyl Phenol Analogues

Aerobic and Anaerobic Biodegradation Studies of Brominated Phenols

Brominated phenols are generally considered to be resistant to rapid biodegradation and can persist in the environment. nih.govresearchgate.net However, specific microbial communities, particularly those adapted to contaminated environments, have demonstrated the ability to degrade these compounds under both aerobic and anaerobic conditions. nih.govresearchgate.net

Under anaerobic conditions, the primary degradation pathway for many brominated phenols is reductive dehalogenation, where a bromine atom is removed from the phenolic ring. semanticscholar.org For instance, microorganisms from marine sponges have been shown to reductively debrominate 2,4,6-tribromophenol (B41969) (2,4,6-TBP) and 2,6-dibromophenol (B46663) to 2-bromophenol (B46759). semanticscholar.org The rate of debromination can be influenced by the position of the bromine atoms. semanticscholar.org

Aerobic biodegradation often involves the action of oxygenase enzymes, which can lead to the cleavage of the aromatic ring. Studies on analogues such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) have shown significant degradation by various bacterial strains isolated from industrial wastewater. semanticscholar.org For example, Lysinibacillus sp. has been reported to achieve up to 89.31% degradation of 2,4-DTBP within seven days. semanticscholar.org The degradation of 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) by Pseudomonas aeruginosa has also been documented, with complete degradation of lower concentrations (2 and 10 mg/L) and 85% degradation of higher concentrations (100 mg/L) over a seven-day period. rsc.org The presence of microbes in soil has been shown to significantly reduce the phytotoxicity of 2,4-DTBP, indicating microbial degradation. pomics.com

The presence of a tert-butyl group, a bulky substituent, can influence the rate of biodegradation. It has been observed that steric hindrance from the tert-butyl moiety can slow down the biotransformation rate compared to predictions based on quantitative structure-activity relationship (QSAR) models. researchgate.net

Table 1: Aerobic and Anaerobic Biodegradation of Brominated Phenol (B47542) Analogues

| Compound | Condition | Degrading Organism/System | Degradation Rate/Efficiency | Reference |

|---|---|---|---|---|

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Aerobic | Lysinibacillus sp. | 89.31% after 7 days | semanticscholar.org |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Aerobic | Pandoraea sp. | 82.24% after 7 days | semanticscholar.org |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Aerobic | Serratia sp. | 80.42% after 7 days | semanticscholar.org |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Aerobic | Bacillus sp. | 74.13% after 7 days | semanticscholar.org |

| 2,6-Di-tert-butylphenol (2,6-DTBP) | Aerobic | Pseudomonas aeruginosa | 100% (at 2 & 10 mg/L) after 7 days | rsc.org |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Anaerobic | Marine sediment slurry | Reductive dehalogenation observed | pan.pl |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Aerobic | Ochrobactrum sp. Strain TB01 | 100 µM degraded within 36 hours | pan.pl |

Photodegradation Mechanisms and Kinetics in Aquatic Environments

Photodegradation is a significant abiotic process that contributes to the transformation of brominated phenols in aquatic environments. This process involves the absorption of light, which can lead to the cleavage of chemical bonds, primarily the carbon-bromine (C-Br) bond. oecd.orgnih.gov

The photodegradation of bromophenols can proceed through different mechanisms depending on the specific isomer and the environmental conditions. oecd.org For many halogenated phenols, photodegradation occurs via a radical pathway involving the homolytic cleavage of the C-Br bond. nih.gov However, for some isomers like 3-bromophenol, an ionic mechanism involving heterolysis of the C-Br bond may be more prevalent. nih.gov The lack of significant carbon and bromine isotope effects during the photodegradation of 2-bromophenol in aqueous solution suggests that C-Br bond cleavage is not the rate-limiting step in its reaction. oecd.org

Studies on tert-butylated phenols, such as 4-tert-butylphenol (B1678320) (4-t-BP), have shown that they can be degraded through photo-initiated processes. nih.govtandfonline.com The degradation rate of 4-t-BP is significantly enhanced in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) under UV irradiation, indicating the role of hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals in the degradation process. tandfonline.comebi.ac.uk For 2,4-di-tert-butylphenol, the photolysis half-life has been reported to be 20.815 hours. The photodegradation of 2,6-DTBP is also relatively rapid, with a reported half-life of 11.382 hours under irradiation.

The pH of the water can also influence the rate of photodegradation, as it affects the speciation of the phenolic compounds.

Table 2: Photodegradation Kinetics of Brominated Phenol Analogues in Water

| Compound | System/Conditions | Half-life (t½) | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-Di-tert-butylphenol (2,4-DTBP) | UV irradiation | 20.815 hours | 49.23% degradation after 24 hours. | |

| 2,6-Di-tert-butylphenol (2,6-DTBP) | UV irradiation | 11.382 hours | 71.31% degradation after 24 hours. | |

| 4-tert-Butylphenol (4-t-BP) | UV-C | - | Degradation rate order: UV/S₂O₈²⁻ > UV/H₂O₂ > UV-C. | tandfonline.comebi.ac.uk |

| 4-Bromophenol | UV photolysis | - | Half-life in air estimated at 13 hours. | researchgate.net |

Sorption and Transport Phenomena in Soil and Sediment Systems

The mobility of brominated phenols in the environment is largely controlled by their tendency to sorb to soil and sediment particles. Generally, brominated phenols, if released to soil, are expected to remain there and exhibit low mobility. nih.govresearchgate.net The extent of sorption is influenced by the physicochemical properties of both the compound and the soil/sediment matrix, particularly the organic carbon content.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to be sorbed by soil or sediment. A higher Koc value indicates stronger sorption and lower mobility. For brominated phenols, the Koc value generally increases with the degree of bromination. researchgate.net

For tert-butylated phenols, such as di-tert-butylphenols (DTBPs), the sorption to soil is also significant. The measured soil sorption coefficient (Koc) for 2,6-DTBP is 4,493 L/kg, indicating slight mobility. Calculated Koc values for 2,4-DTBP and 2,5-DTBP are even higher, at 9,010 L/kg, suggesting they are immobile in soil. Similarly, the calculated soil adsorption coefficient (log Koc) for 4-tert-butylphenol is 3.1, indicating low mobility in soil. industrialchemicals.gov.au

This strong sorption to soil and sediment particles implies that these compounds are less likely to leach into groundwater but may accumulate in the solid phases of the environment, acting as long-term reservoirs. pan.plnerc.ac.uk

Table 3: Soil Sorption Coefficients (Koc) of Brominated Phenol Analogues

| Compound | Log Koc | Koc (L/kg) | Mobility in Soil | Reference |

|---|---|---|---|---|

| 4-tert-Butylphenol | 3.1 | ~1,260 | Low | industrialchemicals.gov.au |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | - | 9,010 | Immobile | |

| 2,5-Di-tert-butylphenol (2,5-DTBP) | - | 9,010 | Immobile |

Identification and Characterization of Environmental Transformation Products

The degradation of brominated phenols in the environment leads to the formation of various transformation products, which may have different chemical properties and toxicities compared to the parent compounds.

During the photodegradation of 4-tert-butylphenol, identified by-products include 4-tert-butylcatechol (B165716) and a 4-tert-butylphenol dimer. nih.gov When the degradation is mediated by hydroxyl radicals, hydroquinone (B1673460) is also formed as a product. nih.gov The photodegradation of 2,6-DTBP can lead to the formation of 2,5-DTBP and 2,6-di-tert-butyl-p-benzoquinone.

In the context of water treatment, the oxidation of bromophenols can lead to the formation of brominated polymeric products. For example, the oxidation of 2,4-dibromophenol (B41371) (2,4-DBP) with potassium permanganate (B83412) can produce hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). tandfonline.com Chlorination of water containing 2,4-DBP can also lead to the formation of various chlorinated and dimeric products. service.gov.uk

The biodegradation of 2,4,6-TBP by Ochrobactrum sp. strain TB01 has been shown to proceed through the formation of 2,4-dibromophenol and 2-bromophenol as metabolic intermediates. pan.pl The aerobic biodegradation of 2-sec-butylphenol (B1202637) by Pseudomonas sp. strain MS-1 was found to produce metabolites such as 3-sec-butylcatechol, 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, and 2-methylbutyric acid. nih.gov

These findings highlight that the transformation of brominated phenols can result in a complex mixture of intermediate and final products in the environment.

Table 4: Identified Transformation Products of Brominated Phenol Analogues

| Parent Compound | Process | Transformation Product(s) | Reference |

|---|---|---|---|

| 4-tert-Butylphenol | Direct Photolysis | 4-tert-butylcatechol, 4-tert-butylphenol dimer | nih.gov |

| 4-tert-Butylphenol | •OH Oxidation | 4-tert-butylcatechol, Hydroquinone | nih.gov |

| 2,6-Di-tert-butylphenol | Photolysis | 2,5-Di-tert-butylphenol, 2,6-di-tert-butyl-p-benzoquinone | |

| 2,4-Dibromophenol | Oxidation (KMnO₄) | Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), Hydroxylated polybrominated biphenyls (OH-PBBs) | tandfonline.com |

| 2,4,6-Tribromophenol | Aerobic Biodegradation | 2,4-Dibromophenol, 2-Bromophenol | pan.pl |

Bioaccumulation Potential in Environmental Matrices

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The potential for bioaccumulation is a key factor in assessing the environmental risk of a substance. The octanol-water partition coefficient (log Kow) is often used as a preliminary indicator of bioaccumulation potential, with higher values suggesting a greater tendency to accumulate in fatty tissues. researchgate.net

For brominated phenols, the bioaccumulation potential generally increases with the degree of bromination. researchgate.net The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water at steady state, provides a more direct measure of bioaccumulation. Predicted BCFs for 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol are 20, 24, and 120, respectively. researchgate.net

For alkylphenols, the BCF can be significant. nih.gov For 4-tert-butylphenol, measured BCF values in fish range from 34 to 120. oecd.org A study on 2,4-DTBP reported a BCF of 436 L/kg in carp, while a study on 2,6-DTBP found a BCF of 660 L/kg in golden orfe. These values, while below the threshold for being considered very bioaccumulative, indicate a potential for bioaccumulation in aquatic organisms. The biotransformation rate within the organism is a crucial factor influencing the actual BCF, with slower metabolism leading to higher accumulation. researchgate.net

Table 5: Bioaccumulation Potential of Brominated Phenol Analogues

| Compound | Log Kow | Bioconcentration Factor (BCF) | Organism | Reference |

|---|---|---|---|---|

| 4-Bromophenol | 2.59 | 20 (predicted) | - | researchgate.net |

| 2,4-Dibromophenol | 3.22 | 24 (predicted) | - | researchgate.net |

| 2,4,6-Tribromophenol | 3.85 | 120 (predicted) | - | researchgate.net |

| 4-tert-Butylphenol | 3.29 | 34-120 | Fish | oecd.org |

| 2,4-Di-tert-butylphenol | 4.8 | 436 L/kg | Carp (Cyprinus carpio) |

Future Research Directions and Emerging Opportunities for 2 Bromo 5 Tert Butyl Phenol

Novel Synthetic Methodologies

While established methods for synthesizing brominated phenols exist, future research is expected to focus on developing more efficient, selective, and scalable synthetic routes to 2-Bromo-5-(tert-butyl)phenol.

One promising area of exploration is the refinement of direct bromination techniques. Traditional methods often involve the use of elemental bromine, which presents handling and environmental challenges. Future methodologies may focus on alternative brominating agents that are safer and more selective.

A novel approach that warrants further investigation is the transformation of substituted cyclohexanones into phenols. researchgate.net Research into heating substituted cyclohexanones with reagents like diethyl dibromomalonate has shown promise for creating substituted 2-bromo-phenols. researchgate.net Adapting this enol-bromination reaction, which can be performed under neutral conditions, for the specific synthesis of this compound could offer a more efficient and less harsh alternative to traditional acid-catalyzed methods. researchgate.net Further development of this halogenation-dehydrohalogenation sequence could provide a rewarding synthetic pathway. researchgate.net

Catalytic dehydrogenation of cyclohexanone (B45756) and cyclohexenone derivatives is another emerging area that could be applied to produce substituted phenols. researchgate.net Exploring this pathway could provide a flexible and convenient route to the target compound and its analogs. researchgate.net

Table 1: Potential Novel Synthetic Approaches

| Methodology | Description | Potential Advantages |

|---|---|---|

| Cyclohexanone Aromatization | Synthesis from substituted cyclohexanones via a bromination-dehydrobromination sequence. researchgate.net | Operates under neutral conditions, avoiding harsh acids. researchgate.net |

| Catalytic Dehydrogenation | Generation of the phenol (B47542) ring from cyclohexanone or cyclohexenone precursors using a catalyst. researchgate.net | Provides a flexible and convenient entry to the aromatic compound. researchgate.net |

| Advanced Brominating Agents | Utilizing safer and more selective brominating agents than molecular bromine to improve reaction control and yield. | Enhanced safety, reduced byproducts, and improved environmental profile. |

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing new applications. The interplay between the hydroxyl group, the bromine atom, and the tert-butyl group dictates its reactivity.

Future mechanistic studies could focus on:

Oxidation Reactions: Hindered phenols are known for their antioxidant properties, which stem from their ability to undergo oxidation. acs.orgmdpi.com Detailed kinetic and theoretical studies on the oxidation of this compound would clarify how the bromine substituent influences the hydrogen atom abstraction from the hydroxyl group, a key step in neutralizing free radicals. acs.org Investigating its reaction with various oxidizing agents can reveal the specific pathways and products formed.

Electrophilic and Nucleophilic Substitution: The electron-donating hydroxyl group and the deactivating bromine atom create a complex electronic environment on the aromatic ring. Advanced studies using computational modeling and kinetic analysis could map the regioselectivity of further substitutions, guiding the synthesis of specific isomers.

Coupling Reactions: The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Mechanistic investigations into these reactions would help to optimize catalyst systems and reaction conditions, enabling the efficient synthesis of a wide array of derivatives.

Rational Design of Functionalized Derivatives

The true potential of this compound lies in its use as a building block for creating new functional molecules. Rational design, guided by computational analysis and structure-activity relationship (SAR) studies, will be key to developing novel derivatives with tailored properties. acs.orgacs.org

Emerging opportunities include:

Pharmaceutical Agents: The phenol motif is present in many biologically active compounds. acs.org By modifying the structure of this compound, it is possible to design new candidates for drug discovery. For instance, the synthesis of 2,6-disubstituted phenol derivatives has led to the development of novel general anesthetics. acs.org Similarly, linking the phenol moiety to heterocyclic structures has yielded compounds with antibacterial activity. mdpi.com

Polymer Additives and Antioxidants: Tert-butyl-phenolic compounds are widely used as antioxidants to prevent the degradation of polymers, plastics, and other materials. mdpi.com The presence of both a tert-butyl group and a bromine atom could lead to multifunctional additives that provide both antioxidant and flame-retardant properties.

Organic Electronics: Phenolic compounds and their derivatives are being explored for use in organic semiconductors. escholarship.org The ability to functionalize this compound through its bromine atom allows for the systematic tuning of its electronic properties, making it a candidate for designing new materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Table 2: Research Focus for Derivative Design

| Application Area | Design Strategy | Target Properties |

|---|---|---|

| Medicinal Chemistry | Couple with heterocycles or other bioactive fragments; modify substituents to optimize binding. acs.orgmdpi.com | Enhanced potency, selectivity, and pharmacokinetic profiles. acs.org |

| Materials Science | Polymerize or graft onto polymer backbones; introduce additional functional groups. | Improved thermal stability, flame retardancy, and antioxidant capacity. mdpi.com |

| Organic Semiconductors | Synthesize oligomers or polymers with extended conjugation via cross-coupling reactions. escholarship.org | Tunable HOMO/LUMO energy levels, high charge carrier mobility. |

Sustainable and Green Chemistry Approaches

Future research will increasingly prioritize the development of environmentally benign chemical processes. Applying green chemistry principles to the synthesis and application of this compound is a significant opportunity.

Key areas for development include:

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives can dramatically reduce waste. For example, developing efficient catalysts for the direct bromination of 5-(tert-butyl)phenol using less hazardous bromine sources would be a significant advancement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Methodologies like the catalytic dehydrogenation of cyclohexanones to phenols are promising in this regard. researchgate.net

Renewable Feedstocks and Solvents: While the core aromatic structure is typically derived from petroleum, future research could explore pathways from bio-based feedstocks. Additionally, replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents would reduce the environmental impact of its synthesis.

Biodegradability: Investigating the environmental fate and biodegradability of this compound and its derivatives is crucial. Designing functionalized products that are effective during their service life but readily degrade afterward is a key long-term goal.

Interdisciplinary Research Areas

The unique chemical features of this compound position it at the intersection of several scientific fields, creating opportunities for collaborative, interdisciplinary research.

Chemistry and Biology: The design and synthesis of new bioactive derivatives for applications in medicine and agriculture will require close collaboration between synthetic chemists and biologists to evaluate their efficacy and mechanism of action. mdpi.com The anti-inflammatory and antimicrobial properties of related phenolic compounds suggest a rich field for exploration. mdpi.com

Chemistry and Materials Science: Creating advanced materials, such as functional polymers, flame retardants, or organic electronic devices, involves chemists who synthesize the molecules and materials scientists who characterize their physical properties and fabricate them into functional devices. escholarship.org

Environmental Science and Chemistry: As new derivatives are developed, environmental scientists and chemists must work together to assess their potential environmental impact, persistence, and toxicity. This includes studying degradation pathways, such as the photodegradation that can occur with some phenolic antioxidants in natural waters. mdpi.com

By pursuing these future research directions, the scientific community can harness the full potential of this compound, paving the way for new discoveries and technologies that address challenges in medicine, materials science, and sustainable chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diethyl dibromomalonate |

| 5-(tert-butyl)phenol |

| N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) |

| 2,6-disubstituted phenol |

Q & A

Q. How can computational tools predict the compound’s interactions with biological targets?

- Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cytochrome P450. The tert-butyl group’s hydrophobicity enhances binding pocket occupancy, while bromine forms halogen bonds with backbone carbonyls, as seen in leucyl-tRNA synthetase studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.